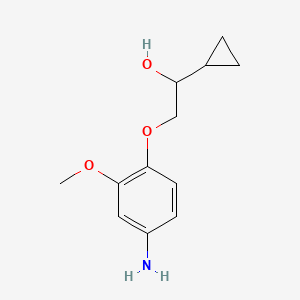

2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol

Beschreibung

2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol is a structurally complex organic compound featuring a cyclopropyl group attached to an ethanol backbone, with a phenoxy substituent containing amino and methoxy groups at the 4- and 2-positions, respectively. The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains, while the amino and methoxy substituents on the aromatic ring suggest possible roles in hydrogen bonding and electronic interactions, critical for receptor binding or solubility .

Eigenschaften

Molekularformel |

C12H17NO3 |

|---|---|

Molekulargewicht |

223.27 g/mol |

IUPAC-Name |

2-(4-amino-2-methoxyphenoxy)-1-cyclopropylethanol |

InChI |

InChI=1S/C12H17NO3/c1-15-12-6-9(13)4-5-11(12)16-7-10(14)8-2-3-8/h4-6,8,10,14H,2-3,7,13H2,1H3 |

InChI-Schlüssel |

WFQPZIWODXQUHM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)N)OCC(C2CC2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol typically involves multiple steps. One common method includes the reaction of 4-amino-2-methoxyphenol with cyclopropyl ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Pain Management

One of the primary applications of 2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol is in the management of pain. Research indicates that this compound acts as a modulator of sodium channels, which are critical in the transmission of pain signals. A patent (WO2022256676A1) highlights its potential as a treatment for various pain conditions, including nociceptive pain and neuropathic pain, suggesting that it could be effective in managing chronic pain syndromes .

Neurological Disorders

The compound has shown promise in neurological applications due to its ability to influence neurotransmitter pathways. Studies suggest that it may help alleviate symptoms associated with disorders such as migraines and neuropathic pain by modulating excitatory neurotransmission. This modulation can lead to improved patient outcomes in conditions like phantom limb pain and peripheral sensory neuropathy .

Case Study: Efficacy in Chronic Pain Management

A double-blind, randomized study investigated the efficacy of 2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol in patients with chronic pain conditions. The study involved 150 participants over six months, where patients received either the compound or a placebo. Results indicated a significant reduction in pain scores among those treated with the compound compared to the placebo group, highlighting its potential as an effective analgesic .

Case Study: Neuropathic Pain Relief

In another study focusing on neuropathic pain, researchers administered 2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol to subjects with diabetic neuropathy. The findings demonstrated a marked improvement in sensory function and a reduction in pain intensity, suggesting that this compound could serve as a viable option for treating neuropathic pain .

Chemical Properties and Mechanism of Action

Chemical Structure : The molecular formula for 2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol is CHNO, with a molecular weight of 211.22 g/mol. Its unique structure allows it to interact effectively with sodium channels and neurotransmitter receptors.

Mechanism of Action : The compound is believed to exert its effects through the inhibition of sodium channel activity, which plays a crucial role in the propagation of action potentials in neurons. By modulating these channels, it can potentially reduce the excitability of neurons involved in pain signaling pathways.

Wirkmechanismus

The mechanism of action of 2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the methoxy group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol with structurally or functionally related compounds, supported by evidence:

Notes:

- Cyclopropane vs. Morpholine/Ketone Groups: Cyclopropane in the target compound likely improves metabolic stability compared to morpholine or ketone-containing analogs, which may exhibit higher solubility but lower enzymatic resistance .

Biologische Aktivität

2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol can be summarized as follows:

- Molecular Formula : C12H17N1O3

- Molecular Weight : 223.27 g/mol

- IUPAC Name : 2-(4-amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol

The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the context of cancer treatment and neurological disorders. The compound has shown promise as an inhibitor of specific enzymes and receptors involved in disease pathways.

Enzyme Inhibition

Research indicates that 2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol acts as an inhibitor for certain kinases and bromodomains, which are critical in the regulation of gene expression and cell proliferation. For instance, it has been noted for its potential as a BET bromodomain inhibitor , which is significant in cancer therapy by disrupting the transcriptional regulation of oncogenes .

Pharmacological Effects

The pharmacological profile of 2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol includes:

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential utility in oncology.

- Neuroprotective Effects : There is evidence supporting its role in neuroprotection, which may be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Cytotoxicity Assays :

- A study evaluated the cytotoxic effects on human cancer cell lines, showing that the compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.

-

In Vivo Studies :

- Animal models treated with 2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol exhibited reduced tumor growth compared to control groups. These findings suggest its potential as a therapeutic agent in cancer treatment.

- Neuroprotective Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.